2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid
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Description
2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid is a synthetic molecule with a range of potential applications in scientific experiments and industry. It has a molecular formula of C22H24N2O6 and a molecular weight of 412.4 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid are as follows: It has a molecular weight of 412.43600 . The density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Molecular Structure Analysis
Studies on the molecular structures of benzoic acid derivatives, such as those found in gas-phase electron diffraction and theoretical calculations, offer insights into the conformations and internal hydrogen bonding of these compounds. This is crucial for understanding their chemical behavior and potential applications in various fields, including material science and drug design (Aarset et al., 2006).
Synthesis of Novel Compounds
Research into the synthesis of N-substituted-3-chloro-2-azetidinones from benzothiazole-6-carboxylic acid derivatives illustrates the potential for creating new molecules with antibacterial and antifungal properties. Such work lays the groundwork for the development of new pharmaceuticals and agrochemicals (Chavan & Pai, 2007).
properties
IUPAC Name |
2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c25-19(15-9-3-5-11-17(15)21(27)28)23-13-7-1-2-8-14-24-20(26)16-10-4-6-12-18(16)22(29)30/h3-6,9-12H,1-2,7-8,13-14H2,(H,23,25)(H,24,26)(H,27,28)(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHDSARBKQQNHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCCNC(=O)C2=CC=CC=C2C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397009 |
Source
|
Record name | Benzoic acid, 2,2'-[1,6-hexanediylbis(iminocarbonyl)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid | |
CAS RN |
7177-93-7 |
Source
|
Record name | Benzoic acid, 2,2'-[1,6-hexanediylbis(iminocarbonyl)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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